2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Description
Properties
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJNCCUXIRAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of thiophene derivatives with benzodiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to halogenation, nitration, or sulfonation.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that compounds with this structural motif can inhibit the growth of various pathogens. For instance, a study demonstrated that this compound can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli due to its ability to disrupt cellular processes.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may interact with proteins involved in cancer pathways, thereby exhibiting cytotoxic effects against several cancer cell lines. In silico studies have predicted its binding affinity with key enzymes, indicating potential therapeutic uses in cancer treatment.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its thiophene component allows for effective charge transport, making it a candidate for organic semiconductors and photovoltaic devices. Research has shown that incorporating this compound into organic solar cells can enhance their efficiency due to improved charge mobility.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Interaction
In another study focusing on anticancer properties, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 25 µM, suggesting that further development could lead to promising therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Benzothiophene Derivatives: Compounds like 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene have comparable chemical properties.
Uniqueness: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile stands out due to its unique combination of a thiophene ring and a benzodiazole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and pharmaceuticals .
Biological Activity
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that combines thiophene and benzimidazole moieties, which has garnered attention for its potential biological activities. This compound's unique structural features, including a carbonitrile group, contribute to its reactivity and possible therapeutic applications. Recent studies have indicated that derivatives of benzimidazole, particularly those containing thiophene, exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties.
The molecular formula of this compound is CHNS, with a molecular weight of 225.27 g/mol. The presence of the carbonitrile group at the 6-position of the benzimidazole ring enhances its chemical reactivity. The compound can undergo various nucleophilic substitution reactions and electrophilic aromatic substitutions due to its functional groups .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 225.27 g/mol |
| CAS Number | 1421261-89-3 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various pathogens. The synergistic effects of the thiophene and benzimidazole rings may enhance the bioactivity of this compound .
Anticancer Potential
Studies have highlighted the anticancer potential of compounds containing benzimidazole structures. For example, in vitro assays have demonstrated that certain benzimidazole derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC values for these compounds often fall within nanomolar ranges, indicating potent activity .
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of several benzimidazole derivatives, including those structurally related to this compound. The results showed that specific derivatives had IC values as low as 19 nM against A549 cells and comparable efficacy to doxorubicin in MCF-7 cells .
The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes within disease pathways. In silico studies have predicted its binding affinity with various biological targets, suggesting potential therapeutic uses in treating diseases such as cancer and infections .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(2-thienyl)-1H-benzimidazole | Benzimidazole derivative | Lacks carbonitrile functionality |
| 2-(5-cyano-2-thienyl)-1H-benzimidazole | Cyano-substituted | Enhanced biological activity against parasites |
| 1H-benzimidazole derivatives | Various substitutions | Broad spectrum of biological activities |
The unique combination of functionalities in this compound may contribute to its enhanced reactivity and biological activity compared to other similar compounds .
Q & A
Q. What are the standard synthetic routes for 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile?
The compound is typically synthesized via condensation reactions. A common approach involves reacting 3,4-diaminobenzonitrile with a thiophene-derived aldehyde (e.g., thiophene-2-carboxaldehyde) in acidic conditions (e.g., acetic acid) under reflux or microwave-assisted heating . For example, microwave conditions (120°C, 20 min) improve reaction efficiency and yield compared to conventional reflux . Palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) can also integrate bithiophene moieties via hexabutylditin-mediated homocoupling .
Q. What spectroscopic methods are recommended for structural characterization?
Key techniques include:
- FT-IR/Raman spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and thiophene ring vibrations .
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons and carbonitrile signals, while 2D NMR (e.g., COSY, HSQC) confirms connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture .
- Disposal : Classify as hazardous waste per EPA 40 CFR 261.3; incinerate with NOx scrubbing due to decomposition risks (carbon/nitrogen oxides) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with modified substituents?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 24 h for conventional reflux) and minimizes side products .
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency for bithiophene derivatives .
- Purification : Reverse-phase HPLC (0.1% formic acid/MeCN gradient) enhances purity .
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential and global reactivity descriptors (e.g., electrophilicity index) .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase) and guide derivative design .
Q. What challenges arise in crystallographic analysis of this compound?
Q. How to design derivatives for enhanced biological activity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzimidazole R₅/R₆ positions to improve EGFR binding affinity .
- ADMET profiling : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability) and rule out PAINS alerts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
